N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the literature . For instance, the crystal structure of a related compound was found to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The synthesized compounds were evaluated for anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, a related compound was found to have a specific molecular formula and weight .Scientific Research Applications
Anticancer Activities
Several studies have focused on the synthesis of acetamide derivatives, revealing their potential in anticancer activities. For instance, derivatives synthesized by reacting certain thiazole compounds with chloroacetamide compounds exhibited reasonable anticancer activity against a panel of human tumor cell lines, including high activity against melanoma-type cell lines (Duran & Demirayak, 2012). This indicates the significance of acetamide derivatives in designing novel anticancer agents.
Antimicrobial and Antitumor Evaluation
The antimicrobial activity of new heterocycles incorporating the acetamide moiety has been explored, demonstrating their effectiveness against a range of microbial strains. Additionally, certain derivatives showed promising antitumor evaluation, highlighting their potential in cancer therapy (Bondock et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine were synthesized and evaluated for their Src kinase inhibitory activities. The studies revealed that these compounds inhibit cell proliferation and possess anticancer properties (Fallah-Tafti et al., 2011).
Antioxidant and Antitumor Properties
Research into the synthesis and evaluation of acetamide derivatives for their antioxidant and antitumor properties has shown some compounds to exhibit promising activities. These findings suggest the potential of these derivatives in developing treatments for oxidative stress-related diseases and cancer (Hamama et al., 2013).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities. The results demonstrated significant anticonvulsant activity, indicating the potential use of these compounds in treating epilepsy (Nath et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-8-3-4-9(2)14-13(8)17-15(22-14)16-10(19)7-18-11(20)5-6-12(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENUXGYBNAYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331862 | |
Record name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
CAS RN |
897759-68-1 | |
Record name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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